molecular formula C23H23ClN2O3S B6058064 N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

カタログ番号 B6058064
分子量: 443.0 g/mol
InChIキー: NBMQRKZYVWOKKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-1-(2-chlorophenyl)-N-2-(4-isopropylphenyl)-N-2-(phenylsulfonyl)glycinamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The dysregulation of HDAC activity has been implicated in various diseases, including cancer, neurodegeneration, and inflammation. CI-994 has been studied extensively for its potential therapeutic applications, as well as its mechanism of action and biochemical and physiological effects.

作用機序

N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits HDAC activity by binding to the active site of the enzyme and preventing the removal of acetyl groups from histones. This leads to an increase in histone acetylation, which promotes chromatin relaxation and transcriptional activation. The upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation is thought to be responsible for the anti-cancer effects of HDAC inhibitors, including N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide. In addition, HDAC inhibitors have been shown to affect non-histone proteins, such as transcription factors, chaperones, and cytoskeletal proteins, which may contribute to their therapeutic effects in other diseases.
Biochemical and Physiological Effects:
N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, as well as promote neuronal survival and enhance memory and learning in animal models of neurodegenerative diseases. In addition, HDAC inhibitors such as N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide have been shown to suppress the production of pro-inflammatory cytokines and chemokines in immune cells, which may be beneficial in the treatment of inflammatory diseases. However, HDAC inhibitors have also been associated with adverse effects, such as thrombocytopenia, fatigue, and gastrointestinal toxicity, which may limit their clinical use.

実験室実験の利点と制限

N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its small molecular size, high potency, and specificity for HDAC inhibition. N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used extensively in preclinical studies to investigate the role of HDACs in various diseases and to evaluate the potential therapeutic applications of HDAC inhibitors. However, N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide also has limitations, such as its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. In addition, HDAC inhibitors such as N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide have been shown to affect multiple cellular pathways, which may complicate the interpretation of experimental results.

将来の方向性

Future research on N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide and other HDAC inhibitors may focus on several areas, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection and treatment monitoring, and the combination of HDAC inhibitors with other drugs or therapies to enhance their efficacy and reduce their toxicity. In addition, the role of HDACs in various diseases and cellular processes may continue to be investigated, with the goal of identifying new targets for therapeutic intervention. Finally, the potential use of HDAC inhibitors in personalized medicine and precision oncology may be explored, with the aim of tailoring treatment to individual patients based on their molecular and genetic profiles.

合成法

N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multistep process starting from 2-chloroaniline, 4-isopropylbenzaldehyde, and benzenesulfonyl chloride. The synthetic route involves several chemical transformations, including condensation, reduction, and sulfonation. The final product is obtained as a white crystalline powder with a molecular weight of 382.9 g/mol.

科学的研究の応用

N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegeneration, and inflammation. In cancer, HDAC inhibitors such as N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been tested in preclinical and clinical studies for the treatment of solid tumors and hematological malignancies, including leukemia and lymphoma. In neurodegeneration, HDAC inhibitors have been shown to promote neuronal survival and enhance memory and learning in animal models of Alzheimer's disease and Huntington's disease. N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been tested in preclinical studies for the treatment of neurodegenerative disorders. In inflammation, HDAC inhibitors have been shown to suppress the production of pro-inflammatory cytokines and chemokines in immune cells. N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been tested in preclinical studies for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.

特性

IUPAC Name

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-17(2)18-12-14-19(15-13-18)26(30(28,29)20-8-4-3-5-9-20)16-23(27)25-22-11-7-6-10-21(22)24/h3-15,17H,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMQRKZYVWOKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-chlorophenyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。